molecular formula C20H26N6O B5437377 1-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one

1-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B5437377
M. Wt: 366.5 g/mol
InChI Key: COFKHWMYFBHDCJ-UHFFFAOYSA-N
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Description

The compound “1-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one” is a complex organic molecule. It contains a pyrazolo-diazepine core, which is a valuable scaffold for drug design and medicinal chemistry .


Synthesis Analysis

The synthesis of similar pyrazolo-diazepine compounds has been reported. The process involves the alkylation of commercially available Methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo-diazepine core, a piperidine ring, and a benzimidazole moiety. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The pyrazolo-diazepine core of this compound can undergo various chemical reactions. For instance, the free N-terminal of the diazepine can undergo smooth Buchwald and Chan arylations among various standard chemistry applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactivity, and evaluation of its potential uses in drug design and medicinal chemistry .

properties

IUPAC Name

3-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c27-20-22-18-4-1-2-5-19(18)26(20)16-6-10-24(11-7-16)14-15-12-17-13-21-8-3-9-25(17)23-15/h1-2,4-5,12,16,21H,3,6-11,13-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFKHWMYFBHDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN2C1)CN3CCC(CC3)N4C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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